

Unraveling the Structural Landscape of Pyridin-3-OL Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 5-Bromo-2-chloropyridin-3-OL

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A comprehensive guide for researchers and drug development professionals on the X-ray crystal structures of **5-Bromo-2-chloropyridin-3-ol** analogs and other pyridine derivatives. This report provides a comparative analysis of their crystallographic data, detailed experimental methodologies, and visual representations of their molecular and synthetic frameworks.

While the precise X-ray crystal structure of **5-Bromo-2-chloropyridin-3-ol** remains elusive in publicly accessible databases, a thorough examination of related substituted pyridin-3-ol and pyridine derivatives provides valuable insights into the structural characteristics of this important class of compounds. This guide offers a comparative overview of the crystallographic data for several analogous structures, shedding light on the influence of substituent groups on their solid-state architecture. The information presented herein is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

Comparative Crystallographic Data

To facilitate a clear comparison, the following table summarizes the key crystallographic parameters of three distinct pyridine derivatives for which single-crystal X-ray data is available. These compounds, while not direct derivatives of **5-Bromo-2-chloropyridin-3-ol**, share the core pyridine scaffold and offer a basis for structural comparison.

Parameter	N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide[1]	4-[(Pyridin-3-yl)diazenyl]morpholine[2][3]	1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline[2][3]
Chemical Formula	C12H11N3O2S	C9H12N4O	C14H14N4
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2(1)/c	P21/c	P21/n
a (Å)	9.7547(4)	-	-
b (Å)	9.8108(4)	-	-
c (Å)	13.1130(5)	-	-
α (°)	90	-	-
β (°)	109.038(2)	-	-
γ (°)	90	-	-
Volume (Å³)	1186.29(8)	-	-
Z	4	-	-
Calculated Density (g/cm³)	1.463	-	-
R-factor (R1)	0.0345	-	-
wR2	0.0914	-	-

Note: Detailed unit cell parameters for 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline were not explicitly provided in the search results.

Experimental Protocols

The successful crystallization and subsequent X-ray diffraction analysis are paramount for elucidating the three-dimensional structure of a compound. Below are the methodologies employed for the synthesis and crystallization of the compared pyridine derivatives.

Synthesis of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide:

This compound was synthesized and characterized by elemental analysis, IR, Mass, ¹H NMR, and ¹³C NMR spectroscopy, in addition to single-crystal X-ray determination.[1] The synthesis involved the reaction of benzenesulfonohydrazide with 3-pyridinecarboxaldehyde. The resulting product was then recrystallized to obtain single crystals suitable for X-ray diffraction.

Synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline:

These triazene derivatives were synthesized through the diazotization of 3-aminopyridine, followed by a coupling reaction with either morpholine or 1,2,3,4-tetrahydroquinoline.[2][3] The crude products were purified by recrystallization from ethanol to yield orange single crystals.[2] The structures were confirmed by ¹H NMR, ¹³C NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.[3]

General Single-Crystal X-ray Diffraction Protocol:

While specific instrument parameters may vary, a general workflow for single-crystal X-ray diffraction analysis is outlined below. This process is fundamental to obtaining the crystallographic data presented in this guide.



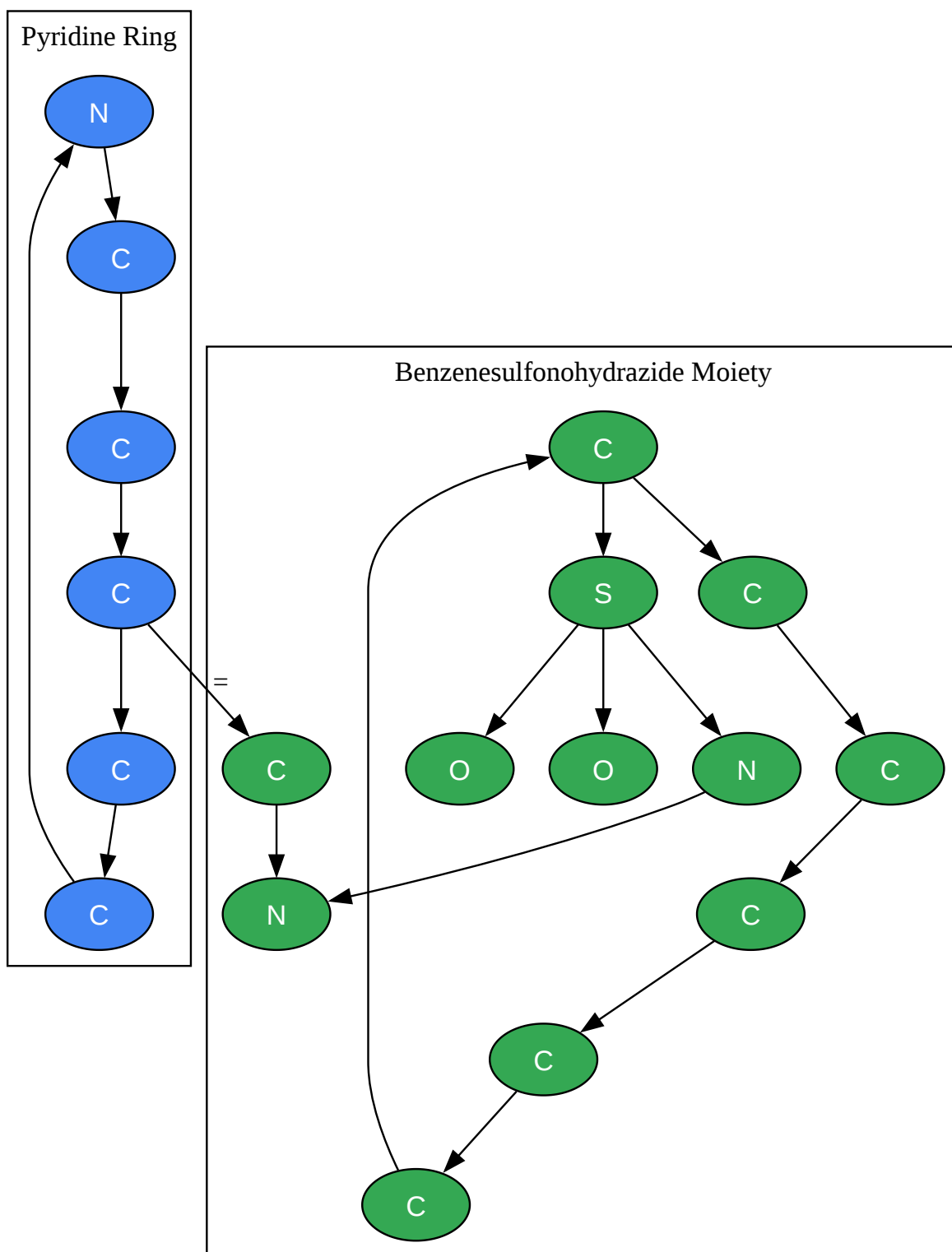
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Caption: General workflow for single-crystal X-ray diffraction analysis.

Molecular Structures and Synthetic Pathways

Visualizing the molecular structures and their synthetic origins is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these aspects for the compared pyridine derivatives.

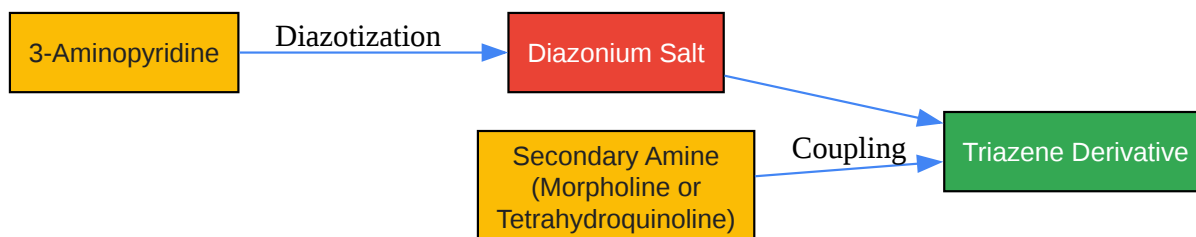
Molecular Structure of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide:



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Caption: Molecular structure of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide.

Synthetic Pathway for Triazene Derivatives:



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Caption: General synthetic pathway for the compared triazene derivatives.

In conclusion, while the crystal structure of **5-Bromo-2-chloropyridin-3-ol** is not currently available, the analysis of related pyridine derivatives provides a foundational understanding of the structural possibilities within this chemical space. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis and structural characterization of novel pyridine-based compounds for drug discovery and development. Further research is warranted to crystallize and structurally elucidate **5-Bromo-2-chloropyridin-3-ol** and its direct derivatives to expand our knowledge of their solid-state properties.

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